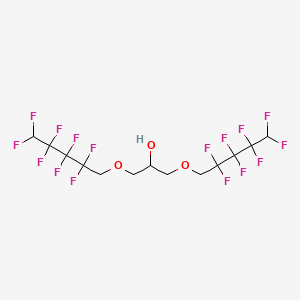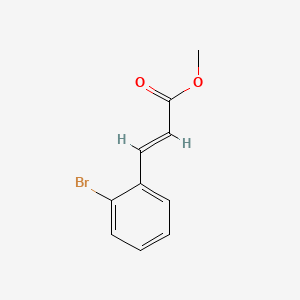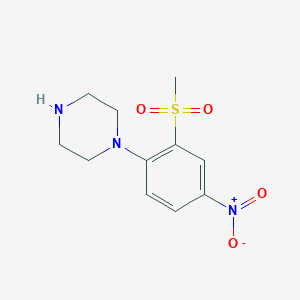
1-(2-Methylsulfonyl-4-nitrophenyl)piperazine
Vue d'ensemble
Description
“1-(2-Methylsulfonyl-4-nitrophenyl)piperazine” is a chemical compound with the molecular formula C11H15N3O4S . It has a molecular weight of 285.32 . This compound is also known by the synonym “5-(Methylsulphonyl)-2-(piperidin-1-yl)nitrobenzene” or "Methyl 3-nitro-4-(piperidin-1-yl)phenyl sulphone" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-Methylsulfonyl-4-nitrophenyl)piperazine”, has been a subject of research in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis
The InChI code for “1-(2-Methylsulfonyl-4-nitrophenyl)piperazine” is1S/C11H15N3O4S/c1-19(17,18)9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The boiling point of “1-(2-Methylsulfonyl-4-nitrophenyl)piperazine” is reported to be between 172-173 degrees Celsius . The compound is typically stored at ambient temperature .Applications De Recherche Scientifique
Antibacterial Activities
1-(2-Methylsulfonyl-4-nitrophenyl)piperazine derivatives have been researched for their potential antibacterial activities. A study by Wu Qi (2014) focused on synthesizing and investigating the antibacterial properties of various piperazine derivatives. It was found that certain derivatives showed promising antibacterial activities against a range of pathogens, indicating the potential for developing new antibacterial agents (Wu Qi, 2014).
Supramolecular Framework
Research by M. Prabhuswamy et al. (2017) on 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate highlighted its crystallization in the monoclinic crystal system. The study emphasized the molecule's stability, influenced by hydrogen bond interactions and π···π interactions, essential in crystallography and materials science (M. Prabhuswamy et al., 2017).
Crystallographic Analysis
The X-ray crystallographic study of related triazenes by Vanessa Renee Little et al. (2008) investigated structures like methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and 1,4-di[(E)-2-(2-nitrophenyl)-1-diazenyl]piperazine. This research provides valuable insights into the structural properties of such compounds, which is crucial in the development of new materials and pharmaceuticals (Vanessa Renee Little et al., 2008).
Synthesis of Biological Intermediates
Liu Ya-hu (2010) conducted a study on the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, demonstrating its importance as an intermediate for synthesizing biologically active benzimidazole compounds. This research is significant in the field of medicinal chemistry for developing new pharmaceuticals (Liu Ya-hu, 2010).
Adenosine Receptor Research
A paper by T. Borrmann et al. (2009) explored the synthesis and characterization of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. These compounds were found to have high selectivity and affinity for adenosine A2B receptors, suggesting their potential use in studying adenosine receptor-related physiological processes (T. Borrmann et al., 2009).
Antifungal Intermediate Synthesis
Research by Changmei Ke et al. (2010) on the synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, a key intermediate in antifungal medicines, highlights its importance in the pharmaceutical industry for developing new antifungal treatments (Changmei Ke et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(2-methylsulfonyl-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-19(17,18)11-8-9(14(15)16)2-3-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMYFSROMSEUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246567 | |
| Record name | 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylsulfonyl-4-nitrophenyl)piperazine | |
CAS RN |
946157-09-1 | |
| Record name | 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946157-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid](/img/structure/B3043800.png)
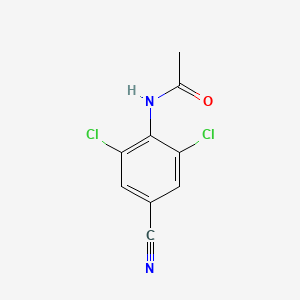
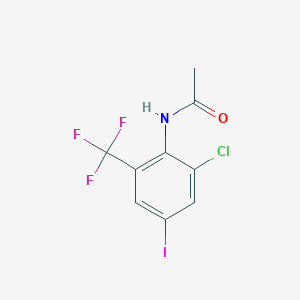

![(Z)-2-benzamido-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B3043804.png)
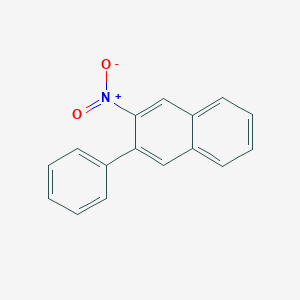
![3-[2-Amino-1-(2-thienylsulphonyl)ethyl]pyridine](/img/structure/B3043807.png)
![3-{2-Amino-1-[(4-chlorophenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043809.png)
![2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid](/img/structure/B3043811.png)

![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B3043815.png)
